molecular formula C10H11N3 B13323594 5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile

5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile

Cat. No.: B13323594
M. Wt: 173.21 g/mol
InChI Key: FKYZSOJQFINTJA-UHFFFAOYSA-N
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Description

5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C10H11N3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-methylprop-2-en-1-amine with 2-chloropyridine-5-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 2-Methyl-2-propen-1-ol

Uniqueness

5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

5-(2-methylprop-2-enylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H11N3/c1-8(2)6-12-10-4-3-9(5-11)13-7-10/h3-4,7,12H,1,6H2,2H3

InChI Key

FKYZSOJQFINTJA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNC1=CN=C(C=C1)C#N

Origin of Product

United States

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